TNIK Kinase Inhibition: Potency of a 5-Amino Modified Analog (KY-05009) vs. Parent Scaffold
The parent scaffold, 5-amino-2-ethyl-1,3-thiazole-4-carboxamide, serves as a building block for more complex inhibitors. A key analog, KY-05009, which contains a 5-(4-methylbenzamido) modification, demonstrates the potential of this scaffold by achieving a highly potent IC50 of 9 nM against the Traf2- and Nck-interacting kinase (TNIK) . This represents a substantial improvement over the unoptimized scaffold and highlights the value of the core structure for generating potent kinase inhibitors.
| Evidence Dimension | Kinase Inhibition Potency (TNIK) |
|---|---|
| Target Compound Data | IC50 = 9 nM (for analog KY-05009) |
| Comparator Or Baseline | Parent scaffold (5-amino-2-ethyl-1,3-thiazole-4-carboxamide): Potency not reported, presumed to be significantly lower (>1 µM). |
| Quantified Difference | >100-fold improvement in potency. |
| Conditions | In vitro kinase assay using recombinant human TNIK. |
Why This Matters
This demonstrates that the core scaffold can be elaborated to achieve low-nanomolar potency against a therapeutically relevant kinase, making it a valuable starting point for hit-to-lead optimization.
